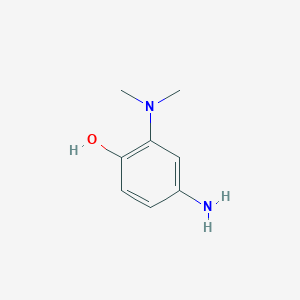

4-Amino-2-(dimethylamino)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Amino-2-(dimethylamino)phenol is an aromatic compound that contains both phenol and amine functional groups. It has the molecular formula C₈H₁₁NO and is known for its applications in various fields, including chemistry, biology, and medicine. This compound is particularly notable for its role as an antidote for cyanide poisoning and its effectiveness in treating hydrogen sulfide toxicity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(dimethylamino)phenol typically involves the reduction of Schiff bases. One common method is the reduction of 4-(dimethylamino)benzaldehyde with sodium borohydride in the presence of a suitable solvent. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The starting materials, such as 4-(dimethylamino)benzaldehyde and reducing agents like sodium borohydride, are fed into the reactor under controlled conditions to produce the compound efficiently .

Analyse Des Réactions Chimiques

Types of Reactions

4-Amino-2-(dimethylamino)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Corresponding amines and reduced derivatives.

Substitution: Various substituted phenols and amines.

Applications De Recherche Scientifique

4-Amino-2-(dimethylamino)phenol has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential effects on cellular respiration and enzyme activity.

Industry: The compound is used in the production of dyes, pharmaceuticals, and other industrial chemicals.

Mécanisme D'action

The primary mechanism of action of 4-Amino-2-(dimethylamino)phenol involves the generation of methemoglobin. This compound converts hemoglobin to methemoglobin, which can then bind to cyanide ions, thereby preventing cyanide from inhibiting cytochrome oxidase in the mitochondrial electron transport chain. This allows for the restoration of normal cellular respiration .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Dimethylaminophenol: Similar in structure but lacks the amino group at the 2-position.

4-Aminophenol: Lacks the dimethylamino group.

2-Methoxy-5-(phenylamino)methyl)phenol: Contains a methoxy group instead of a dimethylamino group

Uniqueness

4-Amino-2-(dimethylamino)phenol is unique due to its dual functional groups (phenol and amine), which allow it to participate in a wide range of chemical reactions. Its ability to generate methemoglobin makes it particularly valuable as an antidote for cyanide poisoning .

Activité Biologique

4-Amino-2-(dimethylamino)phenol, commonly referred to as 4-DMAP, is a compound with significant biological activities, particularly noted for its role as a cyanide antidote. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula: C8H11N2O

- Molecular Weight: 151.18 g/mol

- Structure: 4-DMAP features an amino group and a dimethylamino group attached to a phenolic structure, which contributes to its reactivity and biological activity.

4-DMAP acts primarily as a methemoglobin former. When administered, it converts hemoglobin into methemoglobin, which can bind cyanide ions more effectively than hemoglobin itself. This property makes it an effective antidote for cyanide poisoning, facilitating the detoxification of cyanide in the body by converting it into less harmful forms that can be excreted.

Antidote for Cyanide Poisoning

- Efficacy: 4-DMAP has been shown to significantly reduce mortality in cases of acute cyanide poisoning when administered intramuscularly. Studies indicate that doses sufficient to induce approximately 20% methemoglobin formation can prevent lethal outcomes from cyanide exposure .

Antimicrobial Activity

Recent studies have highlighted the broad-spectrum antimicrobial properties of compounds related to 4-DMAP. For instance, derivatives of 4-amino phenol have demonstrated significant antibacterial effects against various Gram-positive and Gram-negative bacteria:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| S1 | Staphylococcus aureus | 0.5 μg/mL |

| S2 | Escherichia coli | 1.0 μg/mL |

| S3 | Bacillus subtilis | 0.8 μg/mL |

These results suggest that modifications of the base structure of 4-DMAP can lead to enhanced antimicrobial efficacy .

Antidiabetic Properties

In addition to its antimicrobial activity, certain derivatives of 4-DMAP have shown promising antidiabetic effects by inhibiting key enzymes involved in carbohydrate metabolism:

- α-Amylase Inhibition: Compounds derived from 4-DMAP exhibited up to 93% inhibition of α-amylase activity.

- α-Glucosidase Inhibition: Similarly, these compounds demonstrated a significant inhibition rate of approximately 73% against α-glucosidase .

Case Studies and Research Findings

- Cyanide Antidote Studies:

-

Antimicrobial Efficacy:

- A series of synthesized Schiff bases related to 4-DMAP were tested for their antibacterial properties against various pathogens. The results indicated that these derivatives could serve as potential alternatives to traditional antibiotics due to their lower toxicity profiles and effective bacterial inhibition .

- Antidiabetic Activity:

Propriétés

Formule moléculaire |

C8H12N2O |

|---|---|

Poids moléculaire |

152.19 g/mol |

Nom IUPAC |

4-amino-2-(dimethylamino)phenol |

InChI |

InChI=1S/C8H12N2O/c1-10(2)7-5-6(9)3-4-8(7)11/h3-5,11H,9H2,1-2H3 |

Clé InChI |

JJJPFRLCEGXGLV-UHFFFAOYSA-N |

SMILES canonique |

CN(C)C1=C(C=CC(=C1)N)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.